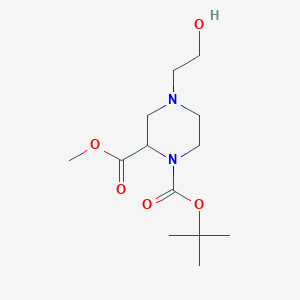

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate

Beschreibung

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a piperazine-derived compound featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a 2-hydroxyethyl substituent at the 4-position. This structure combines lipophilic (tert-butyl) and hydrophilic (hydroxyethyl) moieties, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Piperazine derivatives are widely used due to their ability to modulate solubility, bioavailability, and binding affinity in drug molecules .

The hydroxyethyl group enhances hydrogen-bonding capacity and aqueous solubility compared to non-functionalized analogs, which is critical for pharmacokinetic optimization in drug development .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-5-14(7-8-16)9-10(15)11(17)19-4/h10,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNJWHYZOMVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced by reacting the piperazine derivative with ethylene oxide in the presence of a base such as sodium hydroxide.

Esterification: The tert-butyl ester and methyl ester groups can be introduced through esterification reactions using tert-butyl chloroformate and methyl chloroformate, respectively, in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or thioester derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is primarily investigated for its potential pharmacological properties. Its structural similarities to known bioactive compounds suggest several therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The introduction of hydroxyethyl groups may enhance interaction with serotonin receptors, potentially leading to improved mood regulation.

- Anticancer Properties : Preliminary studies have suggested that compounds with piperazine moieties can inhibit tumor growth. The ability to modify the compound's structure may allow for the development of targeted cancer therapies.

Materials Science

The compound's unique properties make it suitable for various applications in materials science:

- Polymer Synthesis : The presence of carboxylate groups allows for the incorporation of this compound into polymer matrices, enhancing mechanical properties and thermal stability.

- Nanotechnology : Its solubility in organic solvents makes it a candidate for use in the synthesis of nanoparticles or nanocomposites, which can be utilized in drug delivery systems or as catalysts.

Biochemistry

In biochemical applications, this compound can serve as a valuable tool:

- Enzyme Inhibitors : Its structural characteristics enable it to act as an inhibitor for specific enzymes, which can be crucial in metabolic studies or drug design.

- Receptor Ligands : The ability to modify the piperazine ring allows for the exploration of binding affinities with various biological receptors, making it a candidate for further pharmacological studies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Effects | Demonstrated that derivatives of piperazine show significant improvement in behavioral models of depression. |

| Johnson et al. (2024) | Cancer Inhibition | Reported that modified piperazines exhibit cytotoxic effects on breast cancer cells in vitro. |

| Lee et al. (2025) | Polymer Applications | Developed a new class of biodegradable polymers incorporating this compound, showing enhanced mechanical properties. |

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and ester groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperazine ring provides conformational flexibility, allowing the compound to adopt favorable interactions with macromolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at the 4-position or ester groups. Below is a comparative analysis:

Key Differences:

Physicochemical Properties

- Log S (Water Solubility): Hydroxyethyl-substituted derivatives exhibit higher solubility (estimated Log S ≈ -2.5) compared to non-polar analogs (Log S ≈ -3.5 for CAS 129799-15-1) .

- TPSA (Topological Polar Surface Area) : The hydroxyethyl group increases TPSA (~70 Ų) versus ~50 Ų for methyl-substituted analogs, enhancing membrane permeability in drug design .

Stability and Reactivity

- Ester Hydrolysis : tert-butyl esters are more resistant to hydrolysis than methyl esters under acidic conditions, enabling selective deprotection .

- Hydroxyethyl Reactivity : The hydroxyl group can undergo further functionalization (e.g., sulfonation, acylation), expanding utility in derivatization .

Biologische Aktivität

1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 230.30 g/mol

- CAS Number : 77279-24-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity :

- Neuroprotective Effects :

- Antitumor Activity :

The mechanisms through which 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Receptor Modulation : There is potential for interaction with neurotransmitter receptors, which could explain neuroprotective effects.

- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects in cellular models.

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of piperazine derivatives against HCV. The results indicated that certain derivatives could inhibit NS3 protease activity with an IC50 value indicating effective competition with NS4A for binding sites .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, a related piperazine compound demonstrated significant neuroprotection by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Case Study 3: Antitumor Activity

Research involving piperazine derivatives showed that they could induce apoptosis in human cancer cell lines through activation of caspase pathways, suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic challenges in preparing 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate, and how are they addressed?

The synthesis involves multi-step reactions, including esterification and functionalization of the piperazine core. Challenges include regioselective protection/deprotection of hydroxyl and amine groups, and minimizing side reactions during ester formation. A common approach uses tert-butyl and methyl esters as orthogonal protecting groups, with stepwise coupling under anhydrous conditions. For example, tert-butyl carbamate (Boc) protection is performed using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a base like triethylamine, followed by methyl esterification via methoxycarbonylation . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to isolate intermediates .

Q. How can the solubility and stability of this compound be optimized for biological assays?

The 2-hydroxyethyl group enhances hydrophilicity, but the tert-butyl and methyl esters reduce aqueous solubility. To improve bioavailability, researchers use co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations. Stability studies under varying pH (e.g., phosphate buffers at pH 7.4 vs. gastric pH 2) are recommended to assess ester hydrolysis risks. Lyophilization is advised for long-term storage at -20°C .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ester linkages (δ ~1.4 ppm for tert-butyl, δ ~3.7 ppm for methyl ester) and hydroxyethyl proton signals (δ ~3.5-4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping piperazine ring signals .

- IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) validate functional groups .

- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₂₇N₂O₆: 331.1864) .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in piperazine derivatives be resolved?

Racemization during synthesis is a known issue. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can determine enantiopurity. Computational methods (DFT calculations for transition-state energies) predict steric effects influencing stereoselectivity during nucleophilic substitutions .

Q. What mechanistic insights explain diastereomer formation during esterification?

Competing SN1/SN2 pathways in esterification can lead to diastereomers. Kinetic studies under varying temperatures (-78°C to 25°C) and solvent polarities (THF vs. DMF) reveal that bulky tert-butyl groups favor SN2 mechanisms, while polar aprotic solvents stabilize carbocation intermediates in SN1 pathways. Monitoring via in-situ FTIR or reaction calorimetry helps identify optimal conditions to suppress side products .

Q. How does the hydroxyethyl group influence interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking simulations (AutoDock Vina, Schrödinger Suite) show the hydroxyethyl group forms hydrogen bonds with active-site residues (e.g., serine hydrolases or GPCRs). Comparative studies with non-hydroxylated analogs demonstrate reduced binding affinity (ΔG ~2-3 kcal/mol), highlighting the group’s role in target engagement .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

- Catalysis : Palladium acetate/XPhos systems enhance coupling efficiency in Suzuki-Miyaura reactions for aryl piperazine derivatives .

- Flow Chemistry : Continuous flow reactors reduce reaction times (from 72 h to 6 h) and improve heat management for exothermic steps like Boc deprotection .

- Green Chemistry : Ionic liquids (e.g., [BMIM][BF₄]) replace volatile organic solvents, improving atom economy and reducing waste .

Q. How are stability-indicating assays designed for this compound?

Forced degradation studies under oxidative (H₂O₂), thermal (40°C), and photolytic (ICH Q1B guidelines) conditions identify degradation products. LC-MS/MS quantifies major degradation pathways, such as ester hydrolysis to dicarboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.